A detailed synthesis of N-(2-fluoro-5-methylphenyl)-2-(4-methylphenyl)acetamide is outlined in a patent describing the preparation of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a potent multitargeted receptor tyrosine kinase inhibitor []. The process involves multiple steps:
This synthesis method is advantageous due to its high yield, purity of the final product (over 98.5%), and suitability for industrial production [].
The primary application of N-(2-fluoro-5-methylphenyl)-2-(4-methylphenyl)acetamide, based on the available literature, is its use as a key intermediate in the synthesis of ABT-869 []. ABT-869 is a potent multitargeted receptor tyrosine kinase inhibitor that has shown promising anticancer activity in preclinical studies [, ]. Its development highlights the importance of synthetic intermediates like N-(2-fluoro-5-methylphenyl)-2-(4-methylphenyl)acetamide in accessing complex molecules with potential therapeutic applications.
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2